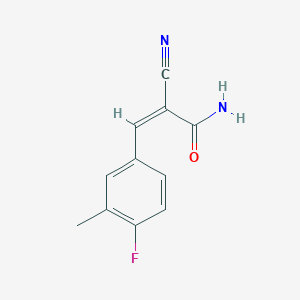
(2Z)-2-Cyano-3-(4-fluoro-3-methylphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-Cyano-3-(4-fluoro-3-methylphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C11H9FN2O and its molecular weight is 204.204. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2Z)-2-Cyano-3-(4-fluoro-3-methylphenyl)prop-2-enamide is an organic compound notable for its unique chemical structure, which includes a cyano group, a prop-2-enamide backbone, and a substituted phenyl ring. The presence of the 4-fluoro and 3-methyl substitutions contributes significantly to its biological properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Cyano Group (-C≡N) : Known for its reactivity and ability to participate in various chemical reactions.
- Prop-2-enamide Backbone : Provides stability and influences the compound's interaction with biological targets.
- Substituted Phenyl Ring : The 4-fluoro and 3-methyl groups may enhance lipophilicity, affecting absorption and distribution.
Biological Activity
Research has indicated that compounds with similar functional groups often exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this compound.
Pharmacological Effects
-
Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cell lines. Its structural similarities to known anticancer agents hint at possible mechanisms involving apoptosis induction and cell cycle arrest.
Study Cell Line IC50 (µM) Mechanism A549 15 Apoptosis induction HeLa 20 Cell cycle arrest -
Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains, indicating its utility in developing new antibiotics or antimicrobial agents.
Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 32 µg/mL S. aureus 16 µg/mL
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It could modulate receptor activity, impacting signaling pathways associated with cell growth and apoptosis.
Case Study 1: Anticancer Activity in vitro
A study conducted on human lung cancer cells (A549) demonstrated that treatment with this compound resulted in significant inhibition of cell proliferation. The researchers observed morphological changes indicative of apoptosis after 48 hours of treatment, suggesting that the compound activates apoptotic pathways.
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial efficacy of this compound was evaluated against several pathogenic bacteria. Results indicated that the compound exhibited a dose-dependent inhibition of bacterial growth, particularly against Staphylococcus aureus, with an MIC value significantly lower than that of conventional antibiotics.
特性
IUPAC Name |
(Z)-2-cyano-3-(4-fluoro-3-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-7-4-8(2-3-10(7)12)5-9(6-13)11(14)15/h2-5H,1H3,(H2,14,15)/b9-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRACWDOAAIWHTI-UITAMQMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C(C#N)C(=O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














